![molecular formula C6H7BrN2O2S B3039256 5-Amino-2-bromobenzenesulfonamide CAS No. 100367-51-9](/img/structure/B3039256.png)
5-Amino-2-bromobenzenesulfonamide
Overview
Description
5-Amino-2-bromobenzenesulfonamide is a chemical compound with the empirical formula C6H7BrN2O2S . It has garnered attention due to its potential applications in various fields.
Synthesis Analysis
The synthesis of 5-Amino-2-bromobenzenesulfonamide and its derivatives has been studied for their potential inhibitory effects against immune-induced nitric oxide generation . A study described the synthesis of new aryl thiazolone–benzenesulfonamides as well as their carbonic anhydrase IX inhibitory effect .Molecular Structure Analysis
The molecular structure of 5-Amino-2-bromobenzenesulfonamide is characterized by the presence of a bromine atom, an amino group, and a benzenesulfonamide group .Physical And Chemical Properties Analysis
5-Amino-2-bromobenzenesulfonamide has a molecular weight of 251.10 g/mol . It has a melting point range of 170-176 °C .Scientific Research Applications
Photodynamic Therapy Applications
5-Amino-2-bromobenzenesulfonamide derivatives have been utilized in the synthesis of new zinc phthalocyanines. These derivatives show potential in photodynamic therapy, particularly for cancer treatment. Their properties, including high singlet oxygen quantum yield, make them suitable as Type II photosensitizers. This suggests their potential effectiveness in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Enzymatic and Antioxidant Activity
Derivatives of 5-Amino-2-bromobenzenesulfonamide have been synthesized and studied for their inhibitory effect on enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These compounds also exhibit antioxidant effects, suggesting their potential in therapeutics or as biochemical tools (Mphahlele, Gildenhuys, & Zamisa, 2021).
Synthesis and Characterization
The efficient synthesis and characterization of compounds related to 5-Amino-2-bromobenzenesulfonamide have been a focus of research, contributing to the development of methods for large-scale synthesis and understanding of their properties. This research is important for producing these compounds for various applications (Dragovich, Murphy, Tran, & Ruebsam, 2008).
Photophysicochemical Properties
Studies have been conducted on the spectroscopic, photophysical, and photochemical properties of zinc(II) phthalocyanines substituted with benzenesulfonamide units containing Schiff base. This research provides insights into the properties of these compounds, which can be beneficial for applications in photodynamic therapy and photocatalytic applications (Öncül, Öztürk, & Pişkin, 2021).
Sensory Applications
Compounds containing benzenesulfonamide units have been synthesized and utilized in the development of sensors, particularly for heavy metals like cobalt ions. This research indicates the potential of these compounds in environmental monitoring and health-care applications (Sheikh, Arshad, Rahman, Asiri, & Alamry, 2016).
Anticancer Properties
Some derivatives of 5-Amino-2-bromobenzenesulfonamide have shown potential anticancer properties, indicating their possible use in developing new therapeutic agents for cancer treatment. This research area explores the molecular structure and bioactivity of these compounds (Zhang, Shi-jie, Hu, & Wei-Xiao, 2010).
Mechanism of Action
Target of Action
5-Amino-2-bromobenzenesulfonamide is a type of sulfonamide, a group of drugs known for their antibacterial properties . The primary targets of sulfonamides are two key enzymes: carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in the metabolic processes of many organisms, including bacteria.
Mode of Action
Sulfonamides, including 5-Amino-2-bromobenzenesulfonamide, act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . By mimicking PABA, they bind to the active site of dihydropteroate synthetase, preventing the enzyme from catalyzing the conversion of PABA to dihydropteroate, a key step in the synthesis of folic acid . This inhibits bacterial growth and proliferation.
Biochemical Pathways
The inhibition of folic acid synthesis disrupts several biochemical pathways within the bacteria. Folic acid is essential for the production of DNA, RNA, and proteins. Therefore, its deficiency affects bacterial growth and replication . The downstream effects include the inhibition of nucleic acid synthesis and protein synthesis, leading to bacterial death .
Pharmacokinetics
The pharmacokinetics of 5-Amino-2-bromobenzenesulfonamide, like other sulfonamides, involves absorption, distribution, metabolism, and excretion (ADME). Generally, sulfonamides are well absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
The result of the action of 5-Amino-2-bromobenzenesulfonamide is the inhibition of bacterial growth and proliferation. By blocking the synthesis of folic acid, an essential component for bacterial survival, the compound effectively halts the growth of the bacteria, leading to their eventual death .
properties
IUPAC Name |
5-amino-2-bromobenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2S/c7-5-2-1-4(8)3-6(5)12(9,10)11/h1-3H,8H2,(H2,9,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQORKUKDEPBSFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)S(=O)(=O)N)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501300523 | |
Record name | 5-Amino-2-bromobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501300523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-2-bromobenzenesulfonamide | |
CAS RN |
100367-51-9 | |
Record name | 5-Amino-2-bromobenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=100367-51-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Amino-2-bromobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501300523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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